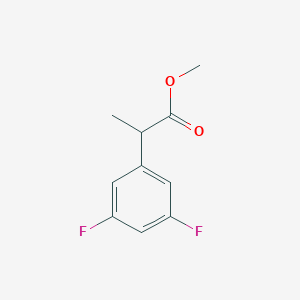

Methyl 2-(3,5-difluorophenyl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(3,5-difluorophenyl)propanoate is an organic compound with the molecular formula C10H10F2O2 It is a derivative of propanoic acid, where the hydrogen atoms on the phenyl ring are substituted with fluorine atoms at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,5-difluorophenyl)propanoate typically involves the esterification of 3,5-difluorophenylpropanoic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the reactants in methanol for several hours to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at elevated temperatures and pressures. This method allows for higher yields and more efficient production compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,5-difluorophenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 3,5-Difluorophenylpropanoic acid.

Reduction: 3,5-Difluorophenylpropanol.

Substitution: Various substituted phenylpropanoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3,5-difluorophenyl)propanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(3,5-difluorophenyl)propanoate depends on its specific application. In biological systems, it may act as a substrate for esterases, enzymes that hydrolyze ester bonds. The fluorine atoms on the phenyl ring can influence the compound’s reactivity and interaction with biological targets, potentially affecting its pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-(2,4-difluorophenyl)propanoate

- Methyl 2-(3,4-difluorophenyl)propanoate

- Methyl 2-(3,5-dichlorophenyl)propanoate

Uniqueness

Methyl 2-(3,5-difluorophenyl)propanoate is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can significantly influence the compound’s chemical and physical properties, such as its reactivity, stability, and interaction with other molecules. The presence of fluorine atoms can also enhance the compound’s lipophilicity and metabolic stability, making it a valuable compound in drug development and other applications.

Biological Activity

Methyl 2-(3,5-difluorophenyl)propanoate is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, synthesizing available data from diverse studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its molecular formula C10H10F2O2 and a molecular weight of approximately 200.18 g/mol. The compound features a propanoate functional group esterified with a 3,5-difluorophenyl moiety. The presence of fluorine atoms significantly influences its reactivity and biological activity, enhancing its pharmacokinetic properties such as absorption and metabolic stability.

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with biological systems as a substrate for esterases. These enzymes hydrolyze ester bonds, leading to the release of biologically active compounds. The unique structural characteristics conferred by the fluorine substituents may enhance hydrogen bonding capabilities compared to non-fluorinated analogs, potentially improving its efficacy in enzymatic reactions or as an active pharmaceutical ingredient.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for synthesizing various pharmaceutical compounds. Its structural similarity to natural amino acids allows it to be investigated for enzyme inhibition and receptor binding studies. Research indicates that the compound can modulate the activity of neurotransmitter transporters and receptors, which is crucial for developing treatments for neurological disorders .

Enzyme Interaction Studies

Studies have demonstrated that this compound interacts with various enzymes, including:

- Esterases : Hydrolyze the ester bond, releasing active metabolites.

- Monoamine Transporters : Potential involvement in modulating neurotransmitter levels.

The presence of fluorine enhances binding affinity and metabolic stability, making this compound a valuable candidate in drug design .

Case Studies

Several studies highlight the biological activity of this compound:

- Inhibition of Monoamine Uptake : A study indicated that compounds similar to this compound exhibit inhibitory effects on dopamine (DA) and norepinephrine (NE) uptake in vitro. This suggests potential applications in treating depression and other mood disorders .

- Anticancer Activity : Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value significantly lower than standard chemotherapeutics, indicating strong antiproliferative properties .

Comparative Analysis with Related Compounds

To better understand the biological potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Methyl 2-(3-fluorophenyl)propanoate | 15 | Monoamine uptake inhibition |

| Methyl 2-(4-fluorophenyl)propanoate | 20 | Receptor antagonism |

| Methyl 2-(3-chlorophenyl)propanoate | 25 | Cytotoxicity against cancer cells |

This table illustrates that while this compound shows promise in various biological activities, its potency can vary based on structural modifications.

Properties

Molecular Formula |

C10H10F2O2 |

|---|---|

Molecular Weight |

200.18 g/mol |

IUPAC Name |

methyl 2-(3,5-difluorophenyl)propanoate |

InChI |

InChI=1S/C10H10F2O2/c1-6(10(13)14-2)7-3-8(11)5-9(12)4-7/h3-6H,1-2H3 |

InChI Key |

YSGLYLNWCKZSLT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CC(=C1)F)F)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.